NSC232003 -

NSC232003

Catalog Number: EVT-255449
CAS Number:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC232003 is a highly potent and cell-permeable UHRF1 inhibitor, which inhibits DNA methylation in vitro and disrupts DNMT1/UHRF1 interactions at a cellular level.
Source and Classification

NSC232003 was identified through various screening processes aimed at discovering compounds that can influence epigenetic modifications. It is classified under small molecules that directly target epigenetic regulators, particularly those involved in DNA methylation pathways. The compound’s mechanism of action makes it a candidate for further research in cancer therapeutics, especially in gliomas and other malignancies where UHRF1 plays a pivotal role .

Synthesis Analysis

The synthesis of NSC232003 involves several steps typical for uracil derivatives. While specific synthetic routes may vary, the general approach includes:

  • Starting Materials: The synthesis typically begins with commercially available uracil or its derivatives.
  • Reagents and Conditions: Common reagents may include halogenating agents or acyl chlorides, and the reactions are generally carried out under controlled temperatures to ensure proper formation of intermediates.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity during synthesis. Detailed protocols can vary based on laboratory practices but typically follow established organic synthesis methodologies .

Molecular Structure Analysis

The molecular structure of NSC232003 features a uracil backbone with specific substitutions that enhance its biological activity. Key aspects include:

  • Chemical Formula: The exact chemical formula provides insight into the compound's molecular weight and structure.
  • 3D Configuration: Computational modeling can be used to visualize the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets like UHRF1.
  • Binding Sites: NSC232003 is known to bind to the 5-methylcytosine pocket of UHRF1, which is essential for its inhibitory action on DNA methylation .

Structural Data

  • Molecular Weight: Approximately 200 g/mol.
  • Functional Groups: Presence of carbonyl and nitrogen functionalities typical of uracil derivatives.
Chemical Reactions Analysis

NSC232003 participates in several key chemical reactions:

  • Inhibition of UHRF1-DNMT1 Interaction: The primary reaction involves binding to UHRF1, preventing it from recruiting DNMT1 to hemi-methylated DNA sites.
  • Alteration of Methylation Patterns: By inhibiting this interaction, NSC232003 promotes global hypomethylation, which can reactivate silenced genes in cancer cells.

The compound has been shown to provoke significant changes in cellular methylation status at concentrations around 30 µM, indicating its potency as an epigenetic modulator .

Mechanism of Action

The mechanism through which NSC232003 exerts its effects involves several steps:

  1. Binding to UHRF1: The compound specifically targets the SRA domain of UHRF1, disrupting its ability to recognize hemi-methylated DNA.
  2. Disruption of Protein Complexes: By inhibiting UHRF1's interaction with DNMT1, NSC232003 prevents the establishment of repressive chromatin states associated with DNA methylation.
  3. Induction of Hypomethylation: This action leads to reduced global DNA methylation levels, facilitating the expression of genes that may be silenced in tumor cells.

Research indicates that this mechanism can lead to reactivation of tumor suppressor genes and potentially enhance anti-tumor immunity .

Physical and Chemical Properties Analysis

NSC232003 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is common for small molecules used in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies suggest that it maintains activity over a range of pH levels.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry or similar techniques.

These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .

Applications

The primary applications of NSC232003 lie within cancer research and therapy:

  • Anticancer Drug Development: As an inhibitor of UHRF1, it serves as a potential lead compound for developing new therapies aimed at reversing aberrant DNA methylation patterns in tumors.
  • Epigenetic Research Tool: Its unique mechanism allows researchers to study the role of DNA methylation in gene regulation and cancer progression.

Further studies are needed to evaluate its efficacy and safety in clinical settings, but initial findings suggest promising avenues for therapeutic intervention against various cancers .

Discovery and Development of NSC232003 as a Targeted Epigenetic Modulator

Rational Design via Tandem Virtual Screening Strategies

NSC232003 was discovered through an innovative tandem virtual screening approach designed to identify inhibitors targeting the SRA domain of UHRF1, a key epigenetic regulator. This strategy employed a dual-filter protocol combining structure-based and ligand-based computational methods to screen the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository. The primary goal was to identify compounds capable of disrupting UHRF1’s interaction with hemi-methylated DNA—a critical step in DNA methylation maintenance. The screening prioritized molecules predicted to occupy the 5-methylcytosine binding pocket of the SRA domain, thereby blocking its epigenetic "reader" function [2] [3].

Virtual screening began with molecular docking simulations (structure-based) that evaluated compound binding affinities to the SRA domain’s crystal structure (PDB: 3DB0). This was followed by pharmacophore modeling (ligand-based) to refine hits based on known SRA-binding motifs. The tandem approach enhanced hit specificity by cross-validating results from both methodologies, reducing false positives. From an initial library of ~260,000 compounds, 27 top-ranked candidates were selected for experimental validation [2].

Key advantages of this strategy:

  • Computational efficiency: Reduced resource-intensive biochemical screening.
  • Mechanistic precision: Focus on disrupting SRA-DNA interactions rather than generalized epigenetic modulation.
  • Repurposing potential: Leveraged existing compounds in the NCI/DTP repository [3].

Table 1: Virtual Screening Workflow for NSC232003 Discovery

StageMethodLibrary SizeOutput
Primary FilterStructure-Based Docking~260,0001,200 candidates
Secondary FilterLigand-Based Pharmacophore1,20027 candidates
ExperimentalCell-Based Demethylation Assays271 lead (NSC232003)

Ligand-Based and Structure-Based Methodologies for SRA Domain Targeting

The identification of NSC232003 relied on the synergistic application of complementary computational techniques:

  • Structure-Based Methodology:Utilized quantum mechanics-enhanced docking (QM-docking) to simulate ligand binding within the SRA domain’s 5-methylcytosine pocket. This accounted for electronic effects critical for π-stacking interactions with tyrosine residues (Tyr466, Tyr478) that stabilize flipped methylcytosine. NSC232003 exhibited a predicted binding energy of −9.2 kcal/mol, forming hydrogen bonds with Asn472 and Thr501—residues essential for DNA recognition [2] [6].

  • Ligand-Based Methodology:Applied similarity searching and 3D-QSAR models based on known UHRF1 binders. NSC232003, a uracil derivative, matched key pharmacophore features:

  • An acidic imide nitrogen (pKa = 7.6) for electrostatic complementarity
  • A planar scaffold for base stacking
  • Hydrophobic substituents for pocket occupancy [3] [5]

Experimental validation confirmed NSC232003’s mechanism:

  • HPLC-MS/MS analysis: Induced global DNA cytosine demethylation in U251 glioma cells (15 μM, 72h).
  • Proximity Ligation Assay: Disrupted DNMT1-UHRF1 interactions by 50% at 15 μM within 4 hours, directly linking SRA domain binding to functional inhibition [2] [3].

Table 2: NSC232003’s Key Molecular Properties

PropertyValue/CharacteristicSignificance
Chemical ClassUracil derivativeMimics cytosine for SRA binding
Molecular Weight169.14 g/molOptimal cell permeability
pKa (imide nitrogen)7.6Partial deprotonation at pH 7 enhances solubility
Solubility2 mg/mL in water (11.82 mM)Facilitates in vitro testing
Primary TargetUHRF1 SRA domainSpecific epigenetic modulation

Prioritization from the NCI/DTP Repository for UHRF1 Inhibition

NSC232003 was prioritized from the NCI/DTP compound repository through consensus scoring of the 27 candidates identified via virtual screening. Criteria included:

  • Binding affinity predictions: NSC232003 ranked in the top 5% for SRA domain docking scores.
  • Drug-likeness: Compliance with Lipinski’s Rule of Five (molecular weight <500 Da, H-bond donors/acceptors <5/10).
  • Structural novelty: Distinct scaffold compared to known DNA methyltransferase inhibitors (e.g., azacitidine) [3] [5].

Functional validation confirmed NSC232003 as the most potent hit:

  • PCR-MS: Quantified LINE-1 element demethylation in treated cells, confirming epigenetic effects.
  • ELISA-based global methylation assays: Showed dose-dependent reduction in 5-methylcytosine levels (IC₅₀ ≈ 15 μM).
  • Cellular imaging: ApoTome technology visualized reduced UHRF1-DNMT1 colocalization in nuclei [2].

NSC232003’s advantages over conventional epigenetic inhibitors include:

  • Non-incorporative mechanism: Unlike nucleoside analogs (e.g., decitabine), it does not integrate into DNA, minimizing genotoxicity.
  • Rapid target engagement: Disrupts UHRF1-DNMT1 complexes within hours versus days for DNMT catalytic inhibitors.
  • Probe utility: Serves as a chemical tool to dissect DNA methylation inheritance mechanisms [2] [3].

Properties

Product Name

NSC232003

IUPAC Name

5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+

InChI Key

UDHCVAJUUVCYHW-YCRREMRBSA-N

SMILES

CC(=NO)C1=CNC(=O)NC1=O

Canonical SMILES

CC(=NO)C1=CNC(=O)NC1=O

Isomeric SMILES

C/C(=N\O)/C1=CNC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.